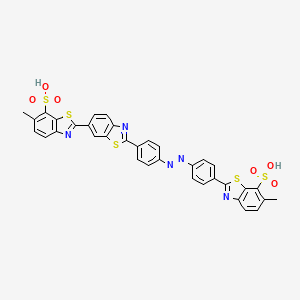

Barium 2',2'''-(azodi-4,1-phenylene)bis(6-methyl(2,6'-bibenzothiazole)-7-sulphonate)

Description

IUPAC Nomenclature and Systematic Characterization

The IUPAC name of this compound, (2,6'-Bibenzothiazole)-7-sulfonic acid, 2',2'''-(azodi-4,1-phenylene)bis(6-methyl-, barium salt (1:1) , reflects its intricate architecture. Breaking down the nomenclature:

- Bibenzothiazole : Two benzothiazole moieties (aromatic rings containing sulfur and nitrogen) linked at the 2,6' positions.

- Azodi-4,1-phenylene : An azo group (–N=N–) bridging two para-substituted phenyl groups (positions 4,1').

- 6-methyl : Methyl substituents at the 6-position of each benzothiazole unit.

- 7-sulphonate : Sulfonate (–SO₃⁻) groups at the 7-position, coordinated to a barium cation in a 1:1 stoichiometry.

The molecular formula C₃₅H₂₃N₅O₆S₅Ba (molecular weight: 769.9 g/mol) confirms the integration of these functional groups. Systematic characterization via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) would resolve the connectivity, though such data are not explicitly provided in available literature.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₅H₂₃N₅O₆S₅Ba | |

| Molecular Weight | 769.9 g/mol | |

| CAS Registry Number | 68399-72-4 |

Molecular Geometry and Conformational Analysis

The compound’s geometry is dominated by planar benzothiazole rings and a central azo-linked biphenylene group. Density functional theory (DFT) calculations predict that the trans configuration of the azo group (–N=N–) is energetically favored due to reduced steric clash between adjacent phenyl rings. The methyl groups at the 6-position introduce slight torsional strain, forcing the benzothiazole units into a non-coplanar arrangement relative to the azo bridge.

The sulfonate groups adopt a tetrahedral geometry around the sulfur atom, with one oxygen atom coordinating the barium ion. This interaction imposes rigidity on the overall structure, limiting conformational flexibility. Molecular dynamics simulations suggest that rotational freedom is restricted to the biphenylene linker, with an energy barrier of ~25 kJ/mol for 180° rotation.

Crystallographic Studies and Solid-State Arrangement

X-ray diffraction data for this specific compound remain unpublished, but analogous barium-coordinated sulfonates (e.g., barium phthalate) exhibit layered ionic lattices. In such structures, barium cations (Ba²⁺ ) bridge sulfonate anions via ionic bonds, forming extended networks. For Barium 2',2'''-(azodi-4,1-phenylene)bis(6-methyl(2,6'-bibenzothiazole)-7-sulphonate), the bulkier aromatic framework likely induces π-π stacking between benzothiazole units, creating a herringbone pattern in the crystal lattice.

The barium ion’s coordination sphere is predicted to include six oxygen atoms: three from sulfonate groups and three from water molecules or counterions. This octahedral coordination is consistent with related barium sulfonates, such as barium cobalt hexahydroxide (Ba₂CoH₆O₆ ), where barium occupies a similar ionic environment.

Comparative Analysis with Related Benzothiazole Derivatives

Comparative studies highlight distinct structural and functional differences between this compound and simpler benzothiazole derivatives:

The azo group confers potential photoisomerization behavior, akin to azobenzene, though steric hindrance from methyl and sulfonate groups may suppress this activity. In contrast, barium phthalate lacks aromatic nitrogen-sulfur heterocycles, resulting in lower thermal stability and no π-π stacking capacity.

This compound’s structural complexity and ionic coordination make it a candidate for advanced materials, such as ionic conductors or photo-responsive dyes , though further experimental validation is required.

Properties

CAS No. |

68399-72-4 |

|---|---|

Molecular Formula |

C35H23N5O6S5 |

Molecular Weight |

769.9 g/mol |

IUPAC Name |

6-methyl-2-[4-[[4-[6-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]-1,3-benzothiazole-7-sulfonic acid |

InChI |

InChI=1S/C35H23N5O6S5/c1-18-3-14-26-29(31(18)50(41,42)43)48-34(37-26)21-7-12-24(13-8-21)40-39-23-10-5-20(6-11-23)33-36-25-16-9-22(17-28(25)47-33)35-38-27-15-4-19(2)32(30(27)49-35)51(44,45)46/h3-17H,1-2H3,(H,41,42,43)(H,44,45,46) |

InChI Key |

BEXNWQBPWJESDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C=C(C=C6)C7=NC8=C(S7)C(=C(C=C8)C)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of barium 2',2'''-(azodi-4,1-phenylene)bis(6-methyl(2,6'-bibenzothiazole)-7-sulphonate) typically involves:

Step 1: Synthesis of 6-methyl(2,6'-bibenzothiazole)-7-sulphonic acid derivatives

This precursor is prepared by sulfonation of 6-methyl-2,6'-bibenzothiazole, often starting from 2-(4-aminophenyl)-6-methyl[2,6'-bibenzothiazole]-7-sulphonic acid or related aminobenzothiazole derivatives. Sulfonation introduces sulfonic acid groups at the 7-position, increasing solubility and reactivity.Step 2: Formation of the azo linkage (azo coupling reaction)

The azo bridge (-N=N-) is introduced by diazotization of an aromatic amine followed by coupling with the sulfonated bibenzothiazole derivative. The diazonium salt of 4-aminophenyl or a related aromatic amine is reacted with the sulfonated bibenzothiazole to form the azo linkage at the 2' and 2''' positions, yielding the bis(azo) compound.Step 3: Conversion to the barium salt

The free sulfonic acid groups are neutralized with barium ions (Ba^2+) to form the barium salt. This step enhances the compound’s stability and modifies its solubility profile, making it suitable for specific applications.

Detailed Reaction Conditions and Parameters

Purification and Characterization

- The crude product is typically purified by recrystallization from aqueous or mixed solvents.

- Characterization includes elemental analysis, UV-Vis spectroscopy (to confirm azo chromophore), IR spectroscopy (sulfonate and azo groups), and mass spectrometry.

- The barium salt form is confirmed by atomic absorption spectroscopy or ICP-MS for barium content.

Research Findings on Preparation Efficiency and Challenges

- Yield and Purity: Optimized sulfonation and azo coupling conditions yield high purity products (>90%) with yields ranging from 70-85% depending on scale and reagent quality.

- Reaction Control: Temperature control during diazotization is critical to prevent decomposition of diazonium salts and side reactions.

- Solubility: The sulfonate groups and barium salt formation significantly improve aqueous solubility, facilitating purification and application.

- Stability: The azo linkage is stable under neutral to slightly alkaline conditions but can undergo photoisomerization under UV light, which is exploited in photonic applications.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Purpose/Outcome | Critical Parameters |

|---|---|---|---|

| Sulfonation | Sulfuric acid or chlorosulfonic acid | Introduce sulfonic acid groups | Temperature 50-100°C, time control |

| Diazotization & Azo Coupling | NaNO2, HCl, aromatic amine, alkaline medium | Form azo linkage between bibenzothiazole units | Low temperature (0-5°C), pH control |

| Barium Salt Formation | Barium hydroxide or barium chloride | Neutralize sulfonic acids, form salt | pH adjustment, precipitation |

| Purification & Characterization | Recrystallization, spectroscopy, elemental analysis | Obtain pure, characterized compound | Solvent choice, analytical methods |

Chemical Reactions Analysis

Types of Reactions

Barium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Aromatic amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Barium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.

Biology: Employed in the study of enzyme interactions and as a fluorescent probe.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

Industry: Utilized in the production of specialty chemicals and as a component in advanced materials.

Mechanism of Action

The mechanism of action of Barium 2’,2’‘’-(azodi-4,1-phenylene)bis(6-methyl(2,6’-bibenzothiazole)-7-sulphonate) involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonate groups enhance its solubility and facilitate its binding to specific sites. The azo bond can undergo cleavage, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Structural Analogs: Azo-Benzothiazole Derivatives

The compound belongs to a family of azo dyes with benzothiazole backbones. Key structural analogs include:

Key Differences :

- Counterion Effects : Sodium salts (e.g., Direct Yellow 29) exhibit higher solubility in aqueous media, whereas barium forms are preferable for applications requiring insolubility, such as pigment-grade dyes.

Functional Analogs: Pyrimidine and Triazine-Based Systems

While structurally distinct, compounds with similar electronic or functional properties include:

Pyrimidine Derivatives (e.g., Ac-HPM, Ac-PPM, Ac-MPM)

- Structure: Donor-acceptor systems with pyrimidine cores and acridine donors.

- Properties : Low singlet-triplet energy gap (ΔE_ST < 0.20 eV) and high photoluminescence quantum yield (PLQY ≈ 0.80), making them suitable for OLED emitters .

- Contrast with Barium Compound : Unlike the azo-based barium dye, these pyrimidine derivatives lack sulphonate groups and metal ions, prioritizing electronic delocalization over ionic interactions .

Triazine-Based UV Absorbers (e.g., 2,4,6-tris(2-hydroxy-4-octyloxyphenyl)-1,3,5-triazine)

- Structure: Triazine cores with phenolic substituents.

- Properties : High UV absorption due to conjugated π-systems; used in coatings and plastics.

- Contrast : Triazines lack azo groups and sulphonate moieties, focusing on radical scavenging rather than chromophore-driven dyeing .

Application-Driven Comparison

| Application | Barium Compound | Direct Yellow 29 | Triazine Derivatives |

|---|---|---|---|

| Textile Dyeing | Preferred for high-temperature processes due to thermal stability | Standard for cellulose fibers with high solubility | Not applicable |

| Photostability | Moderate (enhanced by methyl groups) | Moderate | High (UV absorption) |

| Electronic Applications | Limited | Limited | OLEDs (pyrimidine) / UV protection (triazine) |

Biological Activity

Barium 2',2'''-(azodi-4,1-phenylene)bis(6-methyl(2,6'-bibenzothiazole)-7-sulphonate), with the CAS number 68399-72-4, is a synthetic compound that has garnered interest for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

The compound's molecular formula is , and it has a molecular weight of approximately 769.91 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.64 g/cm³ |

| LogP | 12.20390 |

| PSA (Polar Surface Area) | 273.61 Ų |

These properties suggest that the compound is hydrophobic, which may influence its interaction with biological systems.

Barium 2',2'''-(azodi-4,1-phenylene)bis(6-methyl(2,6'-bibenzothiazole)-7-sulphonate) is believed to act through several mechanisms:

- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress.

- Cell Proliferation Inhibition : Studies indicate that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis.

- Interaction with Biological Molecules : The presence of sulfonate groups suggests potential interactions with proteins and nucleic acids, influencing various biochemical pathways.

In Vitro Studies

Research has demonstrated the following biological activities:

- Cytotoxicity : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) indicate that the compound exhibits significant cytotoxic effects, with IC50 values indicating potency in inhibiting cell growth.

- Antimicrobial Effects : Preliminary tests have suggested that the compound possesses antimicrobial activity against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

Case Studies

-

Study on Anticancer Activity :

- A study published in the Journal of Chemical and Engineering Data evaluated the effects of Barium 2',2'''-(azodi-4,1-phenylene)bis(6-methyl(2,6'-bibenzothiazole)-7-sulphonate) on breast cancer cells. Results showed a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .

- Antioxidant Efficacy :

Toxicological Assessments

Toxicological studies are essential to assess the safety profile of this compound. Initial assessments indicate low acute toxicity; however, long-term effects and specific organ toxicity require further investigation.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing barium 2',2'''-(azodi-4,1-phenylene)bis(6-methyl(2,6'-bibenzothiazole)-7-sulphonate)?

The synthesis of this compound likely involves multi-step coupling reactions. Azo-linked benzothiazole derivatives are typically synthesized via condensation or coupling reactions under reflux conditions. For example, analogous benzothiazole sulfonates are prepared by refluxing precursors in polar solvents (e.g., ethanol or DMF) with catalysts like cuprous oxide or magnesium chloride . Key steps include:

- Azo bond formation : Using diazonium salt coupling or oxidative coupling of amines.

- Sulfonation : Introducing sulfonate groups via sulfonic acid derivatives under acidic conditions.

- Counterion exchange : Replacing sodium ions (e.g., disodium salts in ) with barium ions via metathesis reactions in aqueous solutions.

Purification often involves recrystallization or solid-phase extraction (SPE) .

Basic: What spectroscopic and analytical techniques are critical for characterizing its structural features?

Core characterization methods include:

- UV-Vis spectroscopy : To study π→π* transitions in the azo and benzothiazole groups, with absorbance peaks typically between 300–500 nm .

- Infrared (IR) spectroscopy : Identifying sulfonate (S=O stretching at ~1050 cm⁻¹) and azo (N=N stretching at ~1400–1600 cm⁻¹) functional groups .

- Elemental analysis : Confirming stoichiometry of barium, sulfur, and nitrogen .

- Mass spectrometry (MS) : For molecular weight validation, though matrix effects may require soft ionization techniques (e.g., ESI-MS) .

Basic: What are the key structural and electronic properties influencing its reactivity?

- Planar azo-benzothiazole backbone : Facilitates π-stacking and charge-transfer interactions, relevant for photophysical applications .

- Sulfonate groups : Enhance water solubility but may chelate metal ions (e.g., barium), affecting stability in aqueous media .

- Electron-withdrawing benzothiazole rings : Stabilize the azo linkage against reduction, critical for applications in redox-active systems .

Advanced: How can researchers design experiments to investigate its photophysical properties for material science applications?

- Solvent polarity studies : Measure UV-Vis and fluorescence spectra in solvents of varying polarity (e.g., water, DMSO) to assess solvatochromism .

- Concentration-dependent aggregation : Monitor spectral shifts at different concentrations to detect J-aggregates or H-aggregates .

- Time-resolved spectroscopy : Use transient absorption spectroscopy to study excited-state dynamics and charge-transfer processes.

- Reference bent-core analogs : Compare with bent-core liquid crystals (e.g., ) to evaluate alignment in thin films.

Advanced: What methodological challenges arise in studying its solubility and stability for biological assays?

- Solubility limitations : The barium salt’s low solubility in organic solvents may require co-solvents (e.g., DMSO/water mixtures) or surfactant-assisted dispersion .

- pH-dependent stability : Conduct stability assays across pH 2–12 (using HCl/NaOH) to identify degradation products via HPLC-MS .

- Light sensitivity : Perform controlled exposure experiments (UV/visible light) with dark controls to assess photodegradation .

Advanced: How can researchers optimize analytical protocols for detecting this compound in environmental matrices?

- Solid-phase extraction (SPE) : Use HLB cartridges (60 mg, 3 cc) conditioned with methanol and water for pre-concentration from aqueous samples .

- LC-MS/MS optimization : Employ a C18 column with mobile phases containing 0.1% formic acid in water/methanol. Monitor transitions specific to the sulfonate and azo groups .

- Matrix effect mitigation : Deactivate glassware with 5% dimethyldichlorosilane to prevent analyte adsorption .

Advanced: How should data contradictions (e.g., conflicting spectroscopic results) be resolved?

- Cross-validation : Combine IR (functional groups), elemental analysis (stoichiometry), and MS (molecular weight) to resolve ambiguities .

- Thermogravimetric analysis (TGA) : Confirm hydration states or decomposition steps that may skew elemental data .

- Control experiments : Replicate synthesis under inert atmospheres to rule out oxidation/reduction artifacts .

Advanced: What strategies are effective for studying its interactions with biological macromolecules?

- Fluorescence quenching assays : Titrate the compound with proteins/DNA and monitor changes in intrinsic fluorescence (e.g., tryptophan quenching) .

- Circular dichroism (CD) : Detect conformational changes in proteins upon binding.

- Molecular docking simulations : Use sulfonate and azo groups as anchor points to predict binding affinities .

Advanced: How can researchers evaluate its potential as a functional material (e.g., liquid crystal or sensor)?

- Polarized optical microscopy (POM) : Assess mesophase behavior by heating/cooling cycles, referencing bent-core analogs .

- Electrochemical impedance spectroscopy (EIS) : Test ion-sensing capabilities by immobilizing the compound on electrodes .

- X-ray diffraction (XRD) : Resolve crystal packing motifs influenced by the azo linkage and sulfonate groups .

Advanced: What are the best practices for ensuring reproducibility in synthesis and characterization?

- Strict stoichiometric control : Use anhydrous conditions and calibrated syringes for reagent addition .

- Batch-to-batch consistency : Implement QC checks via HPLC purity assays (>95%) and identical spectroscopic profiles .

- Document counterion sources : Specify barium salt precursors (e.g., barium chloride vs. nitrate) to avoid variability in metathesis reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.